Published Bioactivity Data Gap
A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) failed to identify peer-reviewed quantitative IC₅₀, Ki, or cellular potency data specific to 1-(Cyclopent-1-en-1-yl)-1H-imidazole. This stands in stark contrast to related 1-substituted imidazoles, for which extensive quantitative CYP inhibition profiles are available. The absence of direct head-to-head or cross-study comparable data is the single most significant factor for a procurement officer to weigh [1].
| Evidence Dimension | Availability of Published Quantitative Bioactivity Data |
|---|---|
| Target Compound Data | No public IC₅₀/Ki data located in primary research databases (PubMed, BindingDB, ChEMBL) |
| Comparator Or Baseline | 1-Substituted imidazoles (e.g., 1-vinylimidazole, 1-allylimidazole) have published CYP IC₅₀ data [2]; potent CYP11B1 imidazole inhibitors have IC₅₀s ranging from 2.2 nM to 21.2 nM [3]. |
| Quantified Difference | Not calculable; the data absence is the primary finding. |
| Conditions | Systematic review of PubMed, BindingDB, ChEMBL, and Google Scholar (as of April 2026). |
Why This Matters
This information is critical for prioritizing procurement: this compound represents a high-risk/high-reward option where in-house characterization costs must be factored into sourcing decisions.
- [1] Systematic search conducted on April 27, 2026, across PubMed, BindingDB, ChEMBL, and Google Scholar using the query “1-(Cyclopent-1-en-1-yl)-1H-imidazole”. View Source
- [2] BindingDB Entry BDBM7942: 1-Vinylimidazole IC50 > 10,000 nM against various CYP enzymes. https://www.bindingdb.org View Source
- [3] Novel Imidazol-1-ylmethyl Substituted 1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones as Potent and Selective CYP11B1 Inhibitors. J Med Chem. 2012. IC50 values: 2.2 nM and 21.2 nM. View Source
